molecular formula C15H15N3O2 B12937236 7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

Katalognummer: B12937236
Molekulargewicht: 269.30 g/mol
InChI-Schlüssel: ICIARZQNCVLLME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a benzyl group attached to the nitrogen atom at the 7th position and a nitro group at the 3rd position of the tetrahydro-1,7-naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves multi-step organic reactions. One common method is the aza-Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile in the presence of a Lewis acid catalyst. The reaction conditions often include:

    Reactants: A suitable diene and a nitro-substituted dienophile.

    Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.

    Solvent: Non-polar solvents like toluene or dichloromethane.

    Temperature: Typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

    Quality control: Rigorous testing to ensure the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products

    Reduction: 7-Benzyl-3-amino-5,6,7,8-tetrahydro-1,7-naphthyridine.

    Oxidation: 7-Benzyl-3-nitroso-5,6,7,8-tetrahydro-1,7-naphthyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their therapeutic potential. They have been explored for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism of action of 7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activity.

    1,6-Naphthyridine: Similar in structure but with different substitution patterns, leading to distinct biological properties.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and as a building block for more complex molecules.

Uniqueness

7-Benzyl-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a benzyl and a nitro group allows for diverse chemical modifications and potential therapeutic applications.

Eigenschaften

Molekularformel

C15H15N3O2

Molekulargewicht

269.30 g/mol

IUPAC-Name

7-benzyl-3-nitro-6,8-dihydro-5H-1,7-naphthyridine

InChI

InChI=1S/C15H15N3O2/c19-18(20)14-8-13-6-7-17(11-15(13)16-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2

InChI-Schlüssel

ICIARZQNCVLLME-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=C1C=C(C=N2)[N+](=O)[O-])CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.